molecular formula C5H11NO3 B089805 Amyl nitrate CAS No. 1002-16-0

Amyl nitrate

Cat. No. B089805
CAS RN: 1002-16-0
M. Wt: 133.15 g/mol
InChI Key: HSNWZBCBUUSSQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amyl nitrate and related nitrates involves chemical processes that can be derived from both inorganic and organic precursors. Research into the synthesis mechanisms reveals insights into the efficiency, yield, and environmental impact of these processes. For instance, studies on nitrate synthesis in murine macrophage cell lines have provided foundational understanding, even though directly related to amyl nitrate synthesis, they shed light on the broader chemical pathways that might be involved in producing nitrates and nitrites in biological and chemical systems (Stuehr & Marletta, 1987).

Molecular Structure Analysis

The molecular structure of amyl nitrate defines its reactivity, boiling point, solubility, and other physical properties. Studies on similar compounds, such as those involving nitrate reduction and the role of nitric oxide, provide indirect insights into the molecular interactions and stability of nitrates. For instance, the nitration of specific molecules and the impact on their aggregation and plaque formation in biological systems highlight the critical role of molecular structure in determining the chemical behavior of nitrates (Kummer et al., 2011).

Chemical Reactions and Properties

Amyl nitrate's chemical reactions, including its synthesis and degradation, are pivotal in understanding its applications and effects. The compound's reactivity with other substances, its stability under various conditions, and its decomposition products are essential aspects of its chemical properties. Research in related areas, such as the generation of nitric oxide by nitrite reductase activity and the implications for nitric oxide formation, illustrates the complex chemical landscapes in which nitrates participate (Zhang et al., 1998).

Scientific Research Applications

  • Treatment of Ischemic Cardiac Disease : Amyl nitrate was initially used for angina pectoris treatment but was replaced by nitroglycerin due to ease of administration and longer action duration. Although not currently used for treating hypertension or ischemic heart disease, its nitrite anion form may have novel pharmacologic actions, such as modulating hypoxic vasodilation and providing cytoprotection in ischemia-reperfusion injury (Nossaman et al., 2010).

  • Cerebral and Coronary Vasospasm : Despite being largely used for recreational purposes now, amyl nitrite's inhalation was first used in 1867 for angina pectoris treatment. However, some studies suggest that nitrates might be harmful (Nicol et al., 2011).

  • Potential Alternative to Organic Nitrates : Amyl nitrate, as an organic nitrite, was introduced for angina pectoris treatment but later substituted by nitroglycerin. Despite its potent vasodilator capacity, nitrate tolerance limits its effectiveness. Nitrite anion (NO2-) is characterized to have novel pharmacotherapeutic actions, such as modulating vasodilation under hypoxic conditions and protecting against ischemia-reperfusion injury (Münzel & Daiber, 2017).

  • Historical Aspects of Nitrate Therapy : The historical development of nitrates as drugs, including the synthesis and use of amyl nitrite, is reviewed, highlighting its role in clinical medicine and the evolving understanding of its actions (Berlin, 2012).

  • Usage in Stable Angina Pectoris : Amyl nitrite's usage for angina pectoris treatment has been well-documented, although its clinical efficacy and the development of nitrate tolerance during sustained therapy have raised controversy (Parker, 1987).

  • Investigation in Diesel Fuel Performance : In a non-medical application, amyl nitrate has been investigated for its ability to improve the cetane number of diesel fuel, showing that it can reduce the spontaneous ignition temperature of diesel fuel more effectively than isooctyl nitrate (Xia Liang-yao, 2005).

Safety And Hazards

Inhaling poppers can cause irregular and rapid heart rhythms. Inhaling poppers can cause severe effects, and may be fatal . If you spill amyl nitrite on your skin, it can cause severe chemical burns . Avoid dust formation. Avoid breathing mist, gas or vapours .

properties

IUPAC Name

pentyl nitrate
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InChI

InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3
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InChI Key

HSNWZBCBUUSSQD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCO[N+](=O)[O-]
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Molecular Formula

C5H11NO3
Record name AMYL NITRATE
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DSSTOX Substance ID

DTXSID2058708
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Molecular Weight

133.15 g/mol
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Physical Description

Amyl nitrate appears as a clear colorless liquid with an ether-like odor. Flash point 118 °F. About the same density as water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as an additive for diesel fuels., Clear colorless liquid with an ether-like odor; [CAMEO]
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Boiling Point

292 to 314 °F at 760 mmHg (USCG, 1999), 150 °C (unstable), BP: 145 °C
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Flash Point

120 °F (USCG, 1999), 118 °F (48 °C) - open cup, 125 °F (open cup)
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Solubility

In water, 360 mg/L at 25 °C, In water, 0.3%
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Density

1 at 68 °F (USCG, 1999), 0.99
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Vapor Pressure

5.07 [mmHg], 5.07 mm Hg at 25 °C
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Product Name

Amyl nitrate

Color/Form

Slightly yellow liquid, Liquid

CAS RN

1002-16-0
Record name AMYL NITRATE
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Melting Point

-190 °F (USCG, 1999)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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